molecular formula C16H14BrNO4 B2736240 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-2-carboxamide CAS No. 1421500-58-4

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-2-carboxamide

Cat. No.: B2736240
CAS No.: 1421500-58-4
M. Wt: 364.195
InChI Key: LASUUSVKAZMRBG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H14BrNO4. Unfortunately, the search results do not provide more detailed information about its structural analysis.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Furan Derivatives : A study outlines the synthesis of furan derivatives through bromination, condensation, and Suzuki coupling processes, leading to compounds with strong DNA affinities and in vitro activity against Trypanosoma and Plasmodium species. This methodology may relate to the synthesis or functionalization of compounds similar to "5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-2-carboxamide" (Ismail et al., 2004).
  • Antiprotozoal Activity : Another research effort describes the preparation of diamidines and prodrugs from furan-2-carboxamide derivatives, showing potential antiprotozoal activity, which underscores the compound's relevance in developing therapeutic agents (Ismail et al., 2003).

Potential Applications

  • Antibacterial Properties : A study on N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrated significant in vitro antibacterial activity against drug-resistant bacteria, suggesting that structurally related compounds like "this compound" may possess similar bioactive properties (Siddiqa et al., 2022).
  • Synthetic Approaches : Research on the synthesis of deuterium-labeled furan derivatives highlights advanced synthetic techniques that could be applicable to the targeted compound, potentially aiding in its characterization and study in various biological contexts (Stephens et al., 2001).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s possible that it could be used in the synthesis of receptor antagonists, similar to related compounds .

Properties

IUPAC Name

5-bromo-N-[4-(2-methoxyphenoxy)but-2-ynyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-20-12-6-2-3-7-13(12)21-11-5-4-10-18-16(19)14-8-9-15(17)22-14/h2-3,6-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASUUSVKAZMRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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